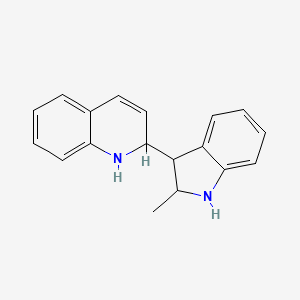
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features both indole and quinoline moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the indole moiety can be synthesized through the Fischer indole synthesis, while the quinoline ring can be formed via the Skraup synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce various dihydroquinoline compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline would depend on its specific biological target. Generally, compounds with indole and quinoline structures can interact with various enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
相似化合物的比较
Similar Compounds
2-Phenylquinoline: Another quinoline derivative with potential biological activities.
2-Methylindole: A simpler indole derivative with various applications.
Quinoline: The parent compound of the quinoline family, widely studied for its diverse properties.
Uniqueness
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline is unique due to the combination of indole and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
63766-84-7 |
|---|---|
分子式 |
C18H18N2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
2-(2-methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline |
InChI |
InChI=1S/C18H18N2/c1-12-18(14-7-3-5-9-16(14)19-12)17-11-10-13-6-2-4-8-15(13)20-17/h2-12,17-20H,1H3 |
InChI 键 |
CPSKZTDZRNSTRV-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C2=CC=CC=C2N1)C3C=CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















